N-(4-methylphenyl)-5-oxoprolinamide
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Overview
Description
N-(4-methylphenyl)-5-oxoprolinamide is a chemical compound that belongs to the class of N-substituted amino acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a prolinamide backbone with a 4-methylphenyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
This is a common mechanism for many bioactive compounds .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
This is a common result of the action of many bioactive compounds .
Action Environment
The action, efficacy, and stability of N-(4-methylphenyl)-5-oxoprolinamide can be influenced by various environmental factors. For instance, the stability of similar compounds, such as nitrate ester-based energetic materials, can be affected by ambient conditions . Additionally, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-oxoprolinamide typically involves the reaction of 4-methylphenylamine with a suitable prolinamide derivative. One common method is the reaction of 4-methylphenylamine with 5-oxoprolinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactor systems to optimize reaction conditions and improve yield. The starting materials, 4-methylphenylamine and 5-oxoprolinamide, are fed into the microreactor, where they react under controlled conditions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the prolinamide backbone.
Reduction: The major products are reduced forms of the compound, such as amines or alcohols.
Substitution: The major products are substituted derivatives of this compound.
Scientific Research Applications
N-(4-methylphenyl)-5-oxoprolinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, including azoles and triazoles.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: It has been studied for its potential use in the treatment of bacterial infections and as an anti-inflammatory agent.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials.
Comparison with Similar Compounds
N-(4-methylphenyl)-5-oxoprolinamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)acetamide: This compound has a similar structure but lacks the prolinamide backbone. It is used as an analgesic and antipyretic agent.
N-(4-methylphenyl)benzamide: This compound has a benzamide backbone instead of a prolinamide backbone. It is used in the synthesis of various pharmaceuticals.
N-(4-methylphenyl)thiazole: This compound contains a thiazole ring and is used as an antimicrobial agent.
The uniqueness of this compound lies in its prolinamide backbone, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)13-12(16)10-6-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQEVOQCJUMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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